3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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Overview
Description
3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a pyran ring and a bromopyridine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with β-diketones.
Formation of the Pyran Ring: The pyran ring is formed via an intramolecular cyclization reaction, often facilitated by catalysts such as FeCl3 and polyvinyl pyrrolidine.
Introduction of the Bromopyridine Substituent: The bromopyridine group is introduced through a substitution reaction, where a suitable bromopyridine derivative reacts with the pyrazole-pyran intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonic materials.
Biological Studies: It is employed in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: shares similarities with other pyrazole derivatives such as:
Uniqueness
- Structural Features : The fusion of the pyrazole and pyran rings with a bromopyridine substituent provides unique electronic and steric properties .
- Reactivity : The presence of the bromine atom allows for further functionalization through substitution reactions, enhancing its versatility in synthetic applications .
Properties
Molecular Formula |
C11H10BrN3O |
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Molecular Weight |
280.12 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C11H10BrN3O/c12-8-3-7(4-13-5-8)11-9-6-16-2-1-10(9)14-15-11/h3-5H,1-2,6H2,(H,14,15) |
InChI Key |
QTFRQMATECSALP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1NN=C2C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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